

structure-activity relationship (SAR) studies of 2-(4-methylpiperazino)pyrimidine derivatives

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Compound of Interest

Compound Name: 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methylpiperazino)pyrimidine Derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-methylpiperazino)pyrimidine derivatives based on published experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear overview of how structural modifications to this scaffold influence its biological activity across various therapeutic targets.

Antiproliferative and Anticancer Activity

The 2-(4-methylpiperazino)pyrimidine scaffold is a recurring motif in the design of antiproliferative agents, often targeting protein kinases involved in cell cycle regulation and signaling.

Pyrido[1,2-a]pyrimidin-4-one Derivatives

A series of 2-methyl-3-(2-(4-methylpiperazin-1-yl)ethyl)pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines.^[1] The core structure involves the fusion of a pyrimidine ring with a pyridine ring, with the 2-(4-methylpiperazino) moiety attached via an ethyl linker at the 3-position.

Key SAR Observations:

- The introduction of various sulfonyl chlorides to the piperazine nitrogen resulted in a range of activities.
- Compounds with specific substitutions on the sulfonyl group, such as 4-chlorophenyl (6d), 4-fluorophenyl (6e), and 2,4-dichlorophenyl (6i), demonstrated significant activity against multiple cancer cell lines, with the exception of K562.[\[1\]](#)
- Compound 6d emerged as a particularly potent derivative, suggesting that an electron-withdrawing group at the para position of the phenylsulfonyl moiety is favorable for activity.[\[1\]](#)

Table 1: Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives (IC₅₀, μM)[\[1\]](#)

Compound	R Group (on sulfonyl)	K562	Colo-205	MDA-MB- 231	IMR-32
6d	4- Chlorophenyl	>100	18.2	21.7	25.4
6e	4- Fluorophenyl	>100	20.1	24.3	28.1
6i	2,4- Dichlorophen yl	>100	22.5	25.8	30.2

2,4-Diaminopyrimidine Derivatives

In another study, novel 2,4-diaminopyrimidine derivatives were designed as potent antitumor agents. While not all compounds in this series contain the 2-(4-methylpiperazino) moiety, the study highlights the importance of the substitution pattern on the pyrimidine core for anticancer activity.[\[2\]](#) The most promising compounds, 9k and 13f, which feature a triazolopiperazine scaffold, demonstrated potent activity against A549, HCT-116, PC-3, and MCF-7 cell lines.[\[2\]](#) These findings suggest that incorporating the 2-(4-methylpiperazino)pyrimidine core into a broader diaminopyrimidine scaffold could be a promising strategy for developing new anticancer agents.

Antimicrobial Activity

Thiophene-substituted pyrimidine derivatives incorporating a piperazine moiety have been investigated for their antimicrobial properties.[3]

Key SAR Observations:

- A series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and screened for antibacterial and antifungal activities.[3]
- Compounds 4b and 4d showed good antibacterial activity at a concentration of 40µg/ml.[3]
- Significant antifungal activity was observed for compounds 4a, 4d, and 4e at the same concentration when compared to standard drugs.[3]

Table 2: Antimicrobial Activity of Thiophene-Substituted Pyrimidine Derivatives[3]

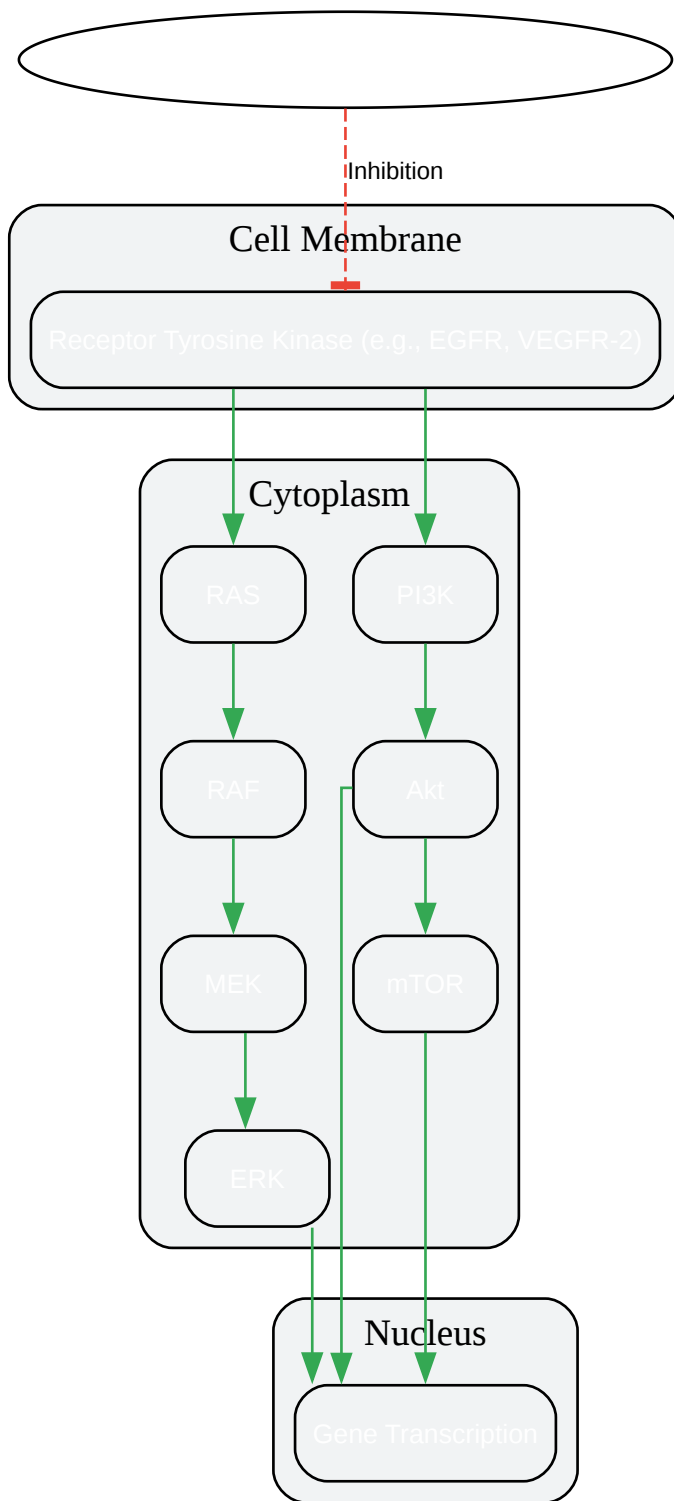
Compound	R Group (at C4 of Pyrimidine)	Antibacterial Activity (40µg/ml)	Antifungal Activity (40µg/ml)
4a	4-Methoxyphenyl	Moderate	Significant
4b	4-Chlorophenyl	Good	Moderate
4d	4-Nitrophenyl	Good	Significant
4e	3,4-Dimethoxyphenyl	Moderate	Significant

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The in vitro antiproliferative effect of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[1]

Workflow:



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